Thiol-C9-PEG4

描述

属性

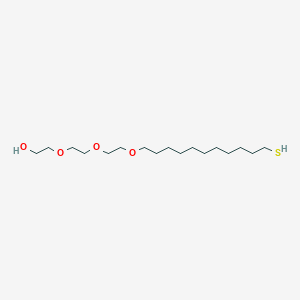

IUPAC Name |

2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O4S/c18-10-12-20-14-16-21-15-13-19-11-8-6-4-2-1-3-5-7-9-17-22/h18,22H,1-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASSFROSROBIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCOCCOCCOCCO)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404656 | |

| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130727-41-2 | |

| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Thiol-C9-PEG4 in Bioconjugation

This technical guide provides a comprehensive overview of the this compound linker, detailing its mechanism of action in bioconjugation, relevant quantitative data, and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile linker in their work.

Introduction to this compound

This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry. Its structure is composed of three key functional components:

-

Thiol Group (-SH): A reactive sulfhydryl group that serves as the primary point of covalent attachment to a target molecule.

-

C9 Aliphatic Chain: A nine-carbon spacer that provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

-

PEG4 Moiety: A tetra-polyethylene glycol chain that enhances the hydrophilicity and solubility of the linker and the resulting conjugate. This often improves the pharmacokinetic properties of the final bioconjugate, reducing aggregation and immunogenicity.

The strategic combination of these components makes this compound a valuable tool for creating stable and effective bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.

Core Mechanism of Action: Thiol-Maleimide Ligation

The primary mechanism of action for this compound in bioconjugation is the thiol-maleimide reaction , a specific type of Michael addition.[1] This reaction is highly favored in bioconjugation for its speed, selectivity, and ability to proceed under mild, physiological conditions.[1]

The key steps of the mechanism are as follows:

-

Thiol Deprotonation: The reaction is initiated by the deprotonation of the thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). This is typically catalyzed by a weak base and is pH-dependent, with optimal reaction rates occurring between pH 6.5 and 7.5.[2][3]

-

Nucleophilic Attack: The thiolate anion attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This double bond is electron-deficient due to the presence of the two adjacent carbonyl groups, making it an excellent Michael acceptor.

-

Thioether Bond Formation: The nucleophilic attack results in the formation of a stable, covalent thioether bond, securely linking the this compound to the maleimide-functionalized molecule.

This reaction is considered a "click" chemistry reaction due to its high efficiency, selectivity, and the formation of a stable product under biocompatible conditions.[1][4]

Alternative Mechanism: Thiol-Haloacetamide Reaction

While less common than the thiol-maleimide reaction, the thiol group of the linker can also react with haloacetamides (e.g., iodoacetamides). This proceeds via an SN2 nucleophilic substitution reaction, where the thiolate anion displaces the halide to form a stable thioether bond.[] This reaction is also efficient but can be less selective than the maleimide reaction, with potential side reactions involving other nucleophilic amino acid residues like histidine or methionine.[6]

Visualization of the Thiol-Maleimide Reaction

Caption: Mechanism of thiol-maleimide conjugation.

Quantitative Data Summary

The efficiency and kinetics of the thiol-maleimide reaction are influenced by several factors. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Conditions and Efficiency

| Parameter | Optimal Value/Range | Notes | Reference(s) |

| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and amine side reactions. | [2][3] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow the reaction and minimize side reactions, while room temperature allows for faster conjugation. | [7][8] |

| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | An excess of the maleimide-containing molecule is often used to drive the reaction to completion. The optimal ratio depends on the size and steric hindrance of the reactants. | [7][9][10] |

| Reaction Time | 30 minutes to 2 hours | The reaction is typically rapid, with significant conjugation observed within the first 5-30 minutes. | [7] |

| Conjugation Efficiency | 58% - 84% | Efficiency is dependent on the specific reactants and conditions. For a small peptide, 84% efficiency was achieved at a 2:1 molar ratio, while a larger nanobody reached 58% efficiency at a 5:1 ratio. | [7][10] |

Table 2: Stability of the Thioether Bond

| Condition | Observation | Notes | Reference(s) |

| Physiological pH | Generally stable, but susceptible to retro-Michael addition. | The thioether bond can undergo a slow reversal, especially in the presence of other thiols like glutathione in vivo. | [2][3] |

| Thiol Exchange | Can occur in the presence of high concentrations of other thiols. | This can lead to the transfer of the conjugated payload to other molecules, which is a consideration for in vivo applications. | [2] |

| Maleimide Ring Hydrolysis | Ring-opening hydrolysis of the succinimide ring can occur, leading to a more stable product. | This hydrolysis is slow for common maleimides but can be accelerated with electron-withdrawing N-substituents, increasing the long-term stability of the conjugate. | [11] |

| Thiazine Rearrangement | A potential side reaction if conjugation occurs at an N-terminal cysteine. | This rearrangement can lead to a more stable linker structure compared to the standard thioether. | [1][12] |

Detailed Experimental Protocols

The following sections provide generalized protocols for bioconjugation using a thiol-containing linker like this compound.

Preparation of Biomolecule with Free Thiol Groups

If the biomolecule of interest (e.g., an antibody or protein) does not have a readily available free thiol group, one must be generated.

Protocol: Reduction of Disulfide Bonds

-

Dissolve the Protein: Prepare a solution of the protein at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline (PBS) with EDTA to chelate metals).

-

Add Reducing Agent: Add a 10- to 100-fold molar excess of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[8][13]

-

Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Remove Reducing Agent:

-

If DTT was used, it must be removed prior to conjugation, typically by dialysis or using a desalting column.

-

Excess TCEP does not need to be removed before conjugation with a maleimide.[13]

-

Thiol-Maleimide Conjugation Reaction

-

Prepare Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer.

-

Combine Reactants: Add the maleimide solution to the thiol-containing protein solution. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[8][9]

-

Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[8][13]

-

Quench the Reaction: Add a low molecular weight thiol such as cysteine or 2-mercaptoethanol to quench any unreacted maleimide.

Purification of the Conjugate

-

Select Purification Method: The choice of purification method depends on the size and properties of the conjugate. Common methods include:

-

Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.

-

Dialysis: Useful for removing small molecules from a solution of the much larger conjugate.

-

Affinity Chromatography: Can be used if one of the biomolecules has a specific binding partner.

-

-

Perform Purification: Purify the conjugate according to the chosen method's standard protocol.

-

Characterize the Conjugate: Analyze the purified conjugate to determine the degree of labeling (DOL) and confirm its purity and integrity using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE.

Visualization of the Experimental Workflow```dot

// Nodes Start [label="Start: Thiol-containing\nBiomolecule & Maleimide Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Thiol [label="Prepare Thiolated Biomolecule\n(e.g., Disulfide Reduction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Maleimide [label="Prepare Maleimide Reagent\n(Dissolve in appropriate solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugation [label="Conjugation Reaction\n(pH 6.5-7.5, RT for 2h or 4°C overnight)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction\n(Add excess low MW thiol)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purification [label="Purify Conjugate\n(e.g., SEC, Dialysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterize Conjugate\n(DOL, Purity, Integrity)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Purified Bioconjugate", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Prep_Thiol; Start -> Prep_Maleimide; Prep_Thiol -> Conjugation; Prep_Maleimide -> Conjugation; Conjugation -> Quench; Quench -> Purification; Purification -> Characterization; Characterization -> End; }

Caption: Functional components of the this compound linker.

Applications in Signaling Pathways and Drug Delivery

Bioconjugates created using this compound are often designed to interact with specific biological pathways. For example, an antibody-drug conjugate (ADC) can be synthesized to target a cancer cell surface receptor.

-

Targeting: The antibody portion of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, often via endocytosis.

-

Payload Release: Inside the cell, the linker may be cleaved (if designed to be cleavable) or the antibody degraded, releasing the cytotoxic drug.

-

Therapeutic Action: The released drug interacts with its intracellular target (e.g., DNA or microtubules), inducing apoptosis and cell death.

The this compound linker provides a stable connection between the antibody and the drug, ensuring that the payload is delivered specifically to the target cells, thereby increasing efficacy and reducing off-target toxicity.

References

- 1. bachem.com [bachem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 6. leica-microsystems.com [leica-microsystems.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

The C9 Spacer in Thiol-PEG Linkers: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the structural and functional significance of the nine-carbon spacer in thiol-polyethylene glycol bioconjugation strategies.

In the landscape of bioconjugation and drug delivery, the precise engineering of linker molecules is paramount to the efficacy, stability, and pharmacokinetic profile of therapeutic and diagnostic agents. Among the versatile array of tools available, Thiol-PEG linkers have emerged as a cornerstone for their ability to form stable conjugates with biomolecules. This technical guide delves into the specific role of the C9 spacer within these linkers, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

The C9 spacer, a nine-carbon chain, serves as a critical component that modulates the physicochemical properties of the entire linker-payload system. Its length and composition strike a balance between hydrophobicity and hydrophilicity, influencing solubility, steric hindrance, and the overall stability of the final bioconjugate. Understanding these nuances is essential for the rational design of next-generation biotherapeutics.

Core Principles: The Function of the C9 Spacer

The incorporation of a C9 spacer in a Thiol-PEG linker imparts several key characteristics that can be leveraged in bioconjugation design:

-

Spatial Separation: The primary role of any spacer is to provide adequate distance between the conjugated molecules. The C9 spacer effectively mitigates steric hindrance, which is crucial for preserving the biological activity of proteins or antibodies by preventing the payload from obstructing their binding sites. This separation also ensures that the payload remains accessible to its target.

-

Modulation of Hydrophobicity: The nine-carbon alkyl chain introduces a degree of hydrophobicity to the linker. This can be advantageous in specific applications, such as improving the interaction with cell membranes or influencing the conformation of the linked biomolecule. However, this hydrophobicity is balanced by the hydrophilic nature of the PEG component of the linker.

-

Enhanced Stability: Studies have shown that longer alkyl chain spacers can contribute to the stability of the conjugate. For instance, in the context of gold nanoparticles, ligands with longer alkyl spacers demonstrated greater resistance to displacement compared to those with shorter spacers[1]. This suggests that the C9 spacer can enhance the robustness of the linkage.

-

Influence on Pharmacokinetics: The overall properties of the linker, including the C9 spacer, can significantly impact the pharmacokinetic profile of a bioconjugate, such as an antibody-drug conjugate (ADC). The linker's length and composition can affect the stability of the ADC in circulation and the efficiency of payload release within the target tumor, thereby influencing both efficacy and toxicity[2][3]. While specific data for the C9 spacer is limited, the general principle of linker-mediated PK modulation is well-established.

Data Presentation: Comparative Properties of Spacers

The selection of a spacer is a critical optimization step in bioconjugation. The following table summarizes the conceptual differences between various alkyl spacer lengths in Thiol-PEG linkers, with a focus on the anticipated properties of the C9 spacer. It is important to note that direct quantitative comparisons for a C9 spacer are not extensively available in the literature; therefore, some of this data is extrapolated from studies on similar alkyl and PEG spacers.

| Property | Short Spacer (e.g., C3) | Medium Spacer (e.g., C6) | Long Spacer (e.g., C9) | Very Long Spacer (e.g., C12+) |

| Hydrophobicity | Low | Moderate | Moderate-High | High |

| Flexibility | Low | Moderate | High | Very High |

| Steric Hindrance Reduction | Moderate | Good | Excellent | Excellent |

| Potential for Aggregation | Low | Moderate | Moderate | Potentially Higher |

| Solubility in Aqueous Media | High | High | Moderate-High | Moderate |

| Predicted Serum Stability | Good | Very Good | Excellent | Excellent |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Thiol-PEG-C9 linkers. The following sections provide generalized protocols for key experimental procedures.

Synthesis of a Thiol-PEG-C9 Linker

Thiol-Maleimide Conjugation Protocol

This protocol describes the conjugation of a Thiol-PEG-C9 linker to a maleimide-activated protein, such as an antibody.

Materials:

-

Thiol-PEG-C9 linker

-

Maleimide-activated protein (1-10 mg/mL)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Reducing agent (if necessary for antibody): TCEP (tris(2-carboxyethyl)phosphine)

-

Quenching reagent: N-acetylcysteine or L-cysteine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Protein Preparation: If the target thiol groups on the protein are in the form of disulfide bonds (e.g., in antibodies), they must first be reduced. Incubate the protein with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Buffer Exchange: Remove the excess reducing agent by buffer exchange into degassed conjugation buffer using a desalting column or dialysis.

-

Conjugation Reaction: Immediately add the Thiol-PEG-C9 linker to the reduced protein solution. A 10-20 fold molar excess of the linker over the protein is typically recommended.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of 1-5 mM and incubating for 15-30 minutes.

-

Purification: Remove excess linker and other small molecules by SEC or dialysis against an appropriate storage buffer.

-

Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

Stability Assay of Thiol-PEG Conjugates in Serum

This protocol outlines a method to assess the stability of a bioconjugate linked via a Thiol-PEG-C9 linker in serum.

Materials:

-

Purified bioconjugate

-

Human or mouse serum

-

Incubator at 37°C

-

Analysis system: HPLC-SEC, ELISA, or mass spectrometry

Procedure:

-

Incubation: Incubate the bioconjugate in serum at a defined concentration (e.g., 1 mg/mL) at 37°C.

-

Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), withdraw aliquots of the mixture.

-

Sample Preparation: Process the aliquots to separate the conjugate from serum proteins if necessary (e.g., using affinity chromatography if the biomolecule is an antibody).

-

Analysis: Analyze the samples to quantify the amount of intact conjugate remaining. HPLC-SEC can monitor for aggregation and fragmentation, while mass spectrometry can detect the loss of the payload. An ELISA assay can be used to measure the concentration of the intact, functional bioconjugate.

-

Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile and calculate the in-vitro half-life in serum.

Visualizing Workflows and Relationships

Diagrams are essential for understanding the complex processes and relationships in bioconjugation. The following diagrams, created using the DOT language, illustrate key concepts related to the use of Thiol-PEG-C9 linkers.

Caption: Experimental workflow for bioconjugation using a Thiol-PEG-C9 linker.

References

- 1. researchgate.net [researchgate.net]

- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of Thiol-C9-PEG4 Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has placed a significant emphasis on the physicochemical properties of the constituent linkers. Among these, Thiol-C9-PEG4 derivatives have emerged as versatile tools for connecting a target protein binder and an E3 ligase ligand. This technical guide provides a comprehensive overview of the critical aspects of solubility and stability of this compound derivatives, offering insights into their behavior in experimental settings and providing detailed protocols for their evaluation.

Understanding the this compound Moiety

The this compound linker is a heterobifunctional molecule characterized by three key components:

-

A Thiol Group (-SH): This functional group serves as a reactive handle for conjugation to various molecules, often through thiol-maleimide or thiol-ene "click" chemistry reactions. The reactivity and stability of the thiol group are paramount for successful bioconjugation.

-

A C9 Alkyl Chain: This nine-carbon aliphatic chain contributes to the overall length and lipophilicity of the linker. The "C9" designation distinguishes it from other alkyl chain lengths and can influence the molecule's solubility and interaction with biological membranes.

-

A Tetraethylene Glycol (PEG4) Unit: The PEG4 moiety, consisting of four repeating ethylene glycol units, is incorporated to enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule. PEGylation is a well-established strategy to reduce aggregation and improve the stability of biomolecules.[1]

The interplay of these components dictates the overall solubility and stability profile of the this compound derivative and the final PROTAC conjugate.

Solubility Profile of this compound Derivatives

The solubility of a PROTAC linker is a critical determinant of its utility in both in vitro assays and in vivo applications. Poor solubility can lead to challenges in formulation, inaccurate biological data, and limited bioavailability. While specific quantitative solubility data for this compound is not extensively published in the public domain, we can infer its general characteristics and provide a framework for its assessment.

The presence of the PEG4 chain is expected to impart a degree of aqueous solubility to the molecule.[2] However, the C9 alkyl chain will contribute to its lipophilicity. Therefore, the overall solubility will be a balance between these opposing characteristics. It is anticipated that this compound derivatives will exhibit moderate solubility in aqueous buffers and higher solubility in organic solvents.

Table 1: Anticipated Solubility of this compound Derivatives in Common Solvents

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly Soluble | The hydrophilic PEG4 moiety is countered by the lipophilic C9 alkyl chain. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderately Soluble | The ionic nature of the buffer can enhance solubility compared to pure water. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A polar aprotic solvent capable of dissolving a wide range of organic molecules.[3] |

| Ethanol | Soluble | A polar protic solvent that can solvate both the PEG and alkyl portions of the molecule. |

| Dichloromethane (DCM) | Soluble | A non-polar organic solvent that will readily dissolve the lipophilic C9 chain. |

Stability Considerations for this compound Derivatives

The stability of the this compound linker is crucial for ensuring the integrity of the PROTAC molecule from synthesis to its final biological application. Degradation of the linker can lead to loss of activity and the generation of unwanted byproducts. The primary points of potential instability are the thiol group and the ether linkages within the PEG chain.

Thiol Group Stability

The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds. This process is highly dependent on the pH, temperature, and the presence of oxidizing agents.

-

pH Dependence: The rate of thiol oxidation generally increases with pH.[4] At higher pH values, the thiol group is more readily deprotonated to the thiolate anion, which is more susceptible to oxidation. For storage, maintaining a slightly acidic pH (e.g., pH 4.5-5.5) can significantly improve the stability of the free thiol.[4]

-

Temperature: As with most chemical reactions, the rate of thiol oxidation increases with temperature. Therefore, storage at low temperatures (-20°C or -80°C) is recommended to minimize degradation.[4]

-

Oxidative Stress: Exposure to atmospheric oxygen and other oxidizing species can promote disulfide formation. It is advisable to handle this compound solutions under an inert atmosphere (e.g., argon or nitrogen) when possible.

Table 2: Factors Influencing Thiol Group Stability

| Factor | Condition Promoting Instability | Recommended Practice for Stability |

| pH | High pH (> 7) | Store solutions at slightly acidic pH (4.5-5.5). |

| Temperature | Elevated temperatures | Store as a solid or in solution at ≤ -20°C.[4] |

| Oxygen | Presence of atmospheric oxygen | Handle solutions under an inert atmosphere. |

| Metal Ions | Presence of transition metal ions (e.g., Cu²⁺, Fe³⁺) | Use metal-chelating agents (e.g., EDTA) in buffers if necessary. |

PEG Chain Stability

The poly(ethylene glycol) chain is generally considered stable under physiological conditions. However, the ether linkages can be susceptible to cleavage under harsh acidic or basic conditions, and in the presence of strong oxidizing agents. For most biological applications, the stability of the PEG4 moiety is not a primary concern.

Experimental Protocols

The following section provides detailed methodologies for assessing the solubility and stability of this compound derivatives.

Protocol for Determining Thermodynamic Solubility

This protocol outlines a method for determining the equilibrium solubility of a this compound derivative in a given solvent.

Materials:

-

This compound derivative (solid)

-

Selected solvents (e.g., water, PBS, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound derivative (e.g., 1-5 mg) into a clean vial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet any undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Dilute the supernatant with a suitable mobile phase and analyze by HPLC.

-

Quantification: Determine the concentration of the this compound derivative in the supernatant by comparing the peak area to a standard curve prepared with known concentrations of the compound.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).

Protocol for Assessing Stability in Solution (Thiol Oxidation)

This protocol describes a method to evaluate the stability of the thiol group in a this compound derivative over time in a specific buffer.

Materials:

-

This compound derivative

-

Buffer of interest (e.g., PBS, pH 7.4)

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

-

Spectrophotometer

-

Incubator

Procedure:

-

Solution Preparation: Prepare a stock solution of the this compound derivative in the buffer of interest at a known concentration (e.g., 1 mM).

-

Incubation: Aliquot the solution into several vials and incubate them at a specific temperature (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.

-

Ellman's Assay:

-

To a cuvette, add a known volume of the incubated sample.

-

Add a solution of Ellman's Reagent.

-

Allow the reaction to proceed for a few minutes.

-

Measure the absorbance at 412 nm.

-

-

Quantification: The concentration of free thiol groups is determined by the absorbance, using a standard curve prepared with a known thiol-containing compound (e.g., cysteine or glutathione).

-

Data Analysis: Plot the percentage of remaining free thiol as a function of time to determine the stability profile and calculate the half-life of the thiol group under the tested conditions.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and pathways.

Caption: Workflow for determining the thermodynamic solubility of this compound derivatives.

Caption: Primary oxidative degradation pathway for the thiol group in this compound derivatives.

Conclusion

References

The Core Principles of Thiol-C9-PEG4 in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide delves into the core principles of utilizing Thiol-C9-PEG4, a specific polyethylene glycol (PEG)-based linker, in the development of novel PROTACs. We will explore its structural advantages, the strategic rationale for its implementation, detailed hypothetical experimental protocols for its use in synthesis and evaluation, and the visualization of key concepts in PROTAC development.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI, marking it for degradation by the 26S proteasome.[1][2] The linker component of a PROTAC is not merely a spacer but plays a pivotal role in several key aspects of the PROTAC's function:

-

Ternary Complex Formation: The length, flexibility, and chemical composition of the linker are critical determinants in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4]

-

Physicochemical Properties: The linker significantly influences the solubility, cell permeability, and metabolic stability of the PROTAC molecule.[4][5]

-

Pharmacokinetics and Pharmacodynamics: The linker's properties can impact the overall exposure, distribution, and degradation efficiency of the PROTAC in vivo.

This compound: A Detailed Profile

This compound is a bifunctional linker characterized by a thiol (-SH) group at one terminus and a tetraethylene glycol (PEG4) chain connected to a nine-carbon alkyl (C9) spacer.

Chemical Structure:

Caption: Logical workflow for PROTAC development.

Conclusion

The this compound linker represents a valuable tool in the armamentarium of the medicinal chemist developing novel PROTACs. Its combination of a flexible and hydrophilic PEG chain with a long alkyl spacer provides favorable physicochemical properties and the potential for optimal ternary complex formation. The terminal thiol group offers a unique reactive handle for various conjugation strategies, including the development of covalent degraders. While the successful implementation of any linker is ultimately dependent on the specific target and E3 ligase pairing, the principles outlined in this guide provide a robust framework for the rational design and evaluation of PROTACs incorporating the this compound linker.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to Thiol-C9-PEG4 for Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Thiol-C9-PEG4, a versatile heterobifunctional linker, and its applications in the functionalization of surfaces. We will delve into its chemical properties, methods for creating self-assembled monolayers (SAMs), and its utility in the development of advanced biomaterials, biosensors, and platforms for cellular studies.

Introduction to this compound

This compound is a chemical linker characterized by a thiol group (-SH) at one terminus, a nine-carbon alkyl chain (C9), and a tetraethylene glycol (PEG4) spacer. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, enabling the formation of stable, ordered self-assembled monolayers (SAMs)[1]. The PEG4 moiety imparts hydrophilicity and provides a flexible spacer arm, which is crucial for reducing non-specific protein adsorption and for presenting terminal functional groups in an accessible manner[2][3].

The versatility of this compound lies in the functional group at the terminus of the PEG chain. Common variants include:

-

This compound-Acid: Features a terminal carboxylic acid group (-COOH). This group can be activated, typically using EDC/NHS chemistry, to form stable amide bonds with primary amines present in proteins, peptides, and other biomolecules[4][5][6].

-

This compound-Alcohol: Possesses a terminal hydroxyl group (-OH). While less reactive than a carboxylic acid, the hydroxyl group can be further modified or used in specific conjugation chemistries[7][8].

-

This compound (Methyl Ether Terminated): In this variant, the PEG chain is capped with a methyl group, rendering the terminus inert. It is often used as a component in mixed SAMs to control the density of active functional groups and to further reduce non-specific binding.

The general chemical structure of a this compound variant is depicted below:

HS-(CH₂)₉-(OCH₂CH₂)₄-X

Where 'X' represents the terminal functional group (e.g., -COOH, -OH).

Quantitative Data on Thiol-PEG Self-Assembled Monolayers

The formation of a well-ordered and densely packed SAM is critical for the performance of the functionalized surface. The properties of these monolayers, such as packing density and layer thickness, are influenced by factors like the length of the alkyl chain and the PEG spacer. Below is a summary of typical quantitative data for thiol-PEG SAMs on gold surfaces.

| Parameter | Typical Value(s) | Influencing Factors | Reference(s) |

| Packing Density | 2.2 - 6.3 molecules/nm² | PEG chain length (inversely proportional), alkyl chain length, terminal group | [9][10] |

| Monolayer Thickness | Varies with chain length | Alkyl chain length, PEG chain length, molecular orientation | [11] |

| Stability in Air | Degradation observed in < 2 weeks for PEG-thiol SAMs | Oxidation of the thiol-gold bond | |

| Stability in Biological Media | Desorption can occur over days to weeks | Buffer composition, presence of competing thiols, temperature |

Experimental Protocols

Formation of a this compound Self-Assembled Monolayer on a Gold Surface

This protocol describes the fundamental steps for creating a SAM of this compound on a gold-coated substrate.

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

This compound-Acid (or other variant)

-

Anhydrous Ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water

-

Clean, sealable glass or polypropylene containers

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with copious amounts of DI water.

-

Rinse with ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1-10 mM solution of the this compound linker in anhydrous ethanol.

-

-

SAM Formation:

-

Place the cleaned, dry gold substrate in a clean container.

-

Immerse the substrate in the thiol solution.

-

Seal the container to minimize exposure to air and contaminants. For optimal results, purge the headspace with nitrogen.

-

Allow the self-assembly to proceed for 12-18 hours at room temperature.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution using clean tweezers.

-

Rinse the surface thoroughly with fresh ethanol to remove non-chemisorbed molecules.

-

Dry the functionalized substrate under a gentle stream of nitrogen.

-

The substrate is now ready for characterization or further functionalization.

-

Immobilization of a Protein onto a this compound-Acid Functionalized Surface

This protocol details the covalent attachment of a protein to a surface functionalized with this compound-Acid.

Materials:

-

This compound-Acid functionalized gold substrate

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

MES Buffer (e.g., 0.1 M, pH 6.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Protein solution in PBS

-

Quenching solution (e.g., 1 M ethanolamine, pH 8.5)

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Prepare a solution of EDC and NHS in MES buffer (e.g., 400 mM EDC and 100 mM NHS).

-

Immerse the this compound-Acid functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester.

-

Rinse the substrate with MES buffer and then PBS to remove excess EDC and NHS.

-

-

Protein Immobilization:

-

Immediately immerse the activated substrate in the protein solution (typically 0.1-1 mg/mL in PBS).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Washing:

-

Remove the substrate from the protein solution.

-

Immerse the substrate in the quenching solution for 10-15 minutes to deactivate any unreacted NHS esters.

-

Rinse the substrate thoroughly with PBS to remove non-covalently bound protein.

-

Dry under a gentle stream of nitrogen.

-

Cell Adhesion Assay on an RGD-Functionalized Surface

This protocol outlines a basic cell adhesion experiment using a surface functionalized with an RGD-containing peptide.

Materials:

-

This compound-Acid functionalized and protein-immobilized (with RGD peptide) substrate

-

Control substrates (e.g., a surface with an inert SAM)

-

Cell culture medium

-

Cell suspension of interest (e.g., fibroblasts)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Staining agent (e.g., DAPI for nuclei)

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Place the RGD-functionalized and control substrates in a sterile multi-well plate.

-

Trypsinize and resuspend cells in culture medium.

-

Seed the cells onto the substrates at a desired density (e.g., 1 x 10⁴ cells/cm²).

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a defined period (e.g., 1-4 hours) to allow for cell attachment and spreading.

-

-

Washing:

-

Gently wash the substrates with warm PBS to remove non-adherent cells.

-

-

Fixation and Staining:

-

Fix the adherent cells with the fixative solution for 15 minutes at room temperature.

-

Rinse with PBS.

-

Permeabilize the cells if necessary for intracellular staining.

-

Stain the cells as desired (e.g., with DAPI for nuclei and phalloidin for actin filaments).

-

-

Imaging and Analysis:

-

Image the substrates using a fluorescence microscope.

-

Quantify cell adhesion by counting the number of adherent cells per unit area on the different surfaces. Analyze cell spreading and morphology.

-

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.

References

- 1. agilent.com [agilent.com]

- 2. confluore.com [confluore.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Thiol-PEG4-Alcohol, 90952-27-5 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of Thiol-C9-PEG4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. A specific Safety Data Sheet (SDS) for Thiol-C9-PEG4 was not available at the time of writing. The information herein is compiled from publicly available data for this compound, its derivatives, and analogous PEG-thiol compounds. It is essential to conduct a thorough risk assessment and consult with your institution's safety officer before handling this chemical.

Introduction

This compound is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its structure, featuring a terminal thiol group and a tetraethylene glycol spacer with a nonyl chain, allows for the covalent attachment to various substrates while imparting hydrophilicity. This guide provides a comprehensive overview of the available safety data and best practices for handling this compound in a laboratory setting, with a focus on ensuring the safety of research personnel.

Chemical Identification

A clear identification of the substance is the first step in any safety protocol. The following table summarizes the key identifiers for this compound and its commonly used carboxylic acid derivative.

| Property | This compound | This compound-acid |

| Chemical Name | 1-(11-mercaptoundecyloxy)-2,5,8,11-tetraoxadodecane | 1-(11-mercaptoundecyloxy)-3,6,9,12-tetraoxapentadecan-15-oic acid |

| Synonyms | HS-C9-PEG4 | HS-C9-PEG4-COOH |

| CAS Number | 130727-41-2 | 749247-06-1[1] |

| Molecular Formula | C17H36O4S | C11H22O6S[1] |

| Molecular Weight | 336.53 g/mol | 282.4 g/mol [1] |

Hazard Identification and Precautionary Measures

Based on the safety data sheets of similar PEG-thiol compounds, this compound is not classified as a hazardous substance. However, as with any chemical, potential hazards exist, and appropriate precautions must be taken.

Potential Health Effects

While specific toxicological data for this compound is not available, related compounds may cause:

-

Eye Irritation: Direct contact may cause mild to moderate eye irritation.

-

Skin Irritation: Prolonged or repeated skin contact may lead to irritation.

-

Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause respiratory irritation.

General Handling Precautions

A systematic approach to handling ensures minimal exposure and a safe laboratory environment.

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.[2]

| PPE Category | Specifications |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[2][3] |

| Respiratory Protection | Not generally required if handled in a fume hood. If aerosols or dusts are generated, use a NIOSH-approved respirator.[3] |

First Aid Measures

In case of accidental exposure, follow these first aid procedures.[4]

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[3] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

| Parameter | Recommendation |

| Storage Temperature | -20°C for long-term storage.[1][5] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) to prevent oxidation of the thiol group.[6] |

| Light Sensitivity | Protect from light. |

| Moisture | Store in a desiccated environment. |

| Incompatibilities | Avoid strong oxidizing agents. |

Experimental Protocols

The following are generalized protocols for common procedures involving thiol-containing compounds. These should be adapted based on specific experimental needs and a thorough risk assessment.

Preparation of a Stock Solution

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

-

Inert Atmosphere: If possible, open and handle the compound under an inert atmosphere (e.g., in a glove box or under a stream of argon/nitrogen).

-

Dissolution: Dissolve the desired amount of this compound in an appropriate anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6]

-

Storage of Stock Solution: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.[6]

General Procedure for Conjugation to a Maleimide-Activated Protein

Caption: A schematic of a typical experimental workflow for conjugating this compound to a maleimide-activated protein.

-

Buffer Preparation: Prepare a reaction buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline with EDTA to chelate trace metals that can catalyze thiol oxidation).

-

Protein Preparation: Dissolve the maleimide-activated protein in the reaction buffer.

-

Reaction Initiation: Add the this compound stock solution to the protein solution. A molar excess of the thiol linker is typically used.

-

Incubation: Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours) with gentle mixing.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol (e.g., L-cysteine or 2-mercaptoethanol).

-

Purification: Remove the unreacted this compound and other small molecules by size exclusion chromatography, dialysis, or tangential flow filtration.

Disposal Considerations

All waste containing this compound should be handled as chemical waste. Dispose of the material and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

References

Spectroscopic Characterization of Thiol-C9-PEG4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the bifunctional linker molecule, Thiol-C9-PEG4. This molecule is of significant interest in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where precise structural verification is paramount. This document outlines the expected outcomes from key spectroscopic techniques, presents detailed experimental protocols, and includes workflow diagrams to illustrate the characterization process.

Introduction to this compound

This compound is a hetero-bifunctional linker composed of a thiol (-SH) group, a nine-carbon alkyl chain (C9), and a tetra-ethylene glycol (PEG4) moiety. The thiol group offers a reactive handle for conjugation to various molecular entities, often through thiol-ene "click" chemistry or by reaction with maleimides. The C9 alkyl chain provides a hydrophobic spacer, while the hydrophilic PEG4 unit enhances solubility and can influence the pharmacokinetic properties of the resulting conjugate. Accurate and thorough spectroscopic characterization is essential to confirm the identity, purity, and stability of this linker before its use in complex drug conjugates.

Spectroscopic Characterization Workflow

The structural elucidation of this compound relies on a suite of spectroscopic techniques. Each method provides unique insights into the molecular structure. The general workflow for characterization is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the alkyl, PEG, and thiol moieties.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons in the C9 alkyl chain, the PEG4 linker, and the thiol group.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-(CH₂)₇- | ~0.88 | Triplet | 3H |

| -(CH₂)₇-CH₂-S- | ~1.25-1.40 | Multiplet | 12H |

| -CH₂-CH₂-S- | ~1.55-1.65 | Multiplet | 2H |

| -CH₂-S- | ~2.52 | Quartet | 2H |

| -SH | ~1.3-1.6 | Triplet | 1H |

| -O-CH₂-CH₂-O- (PEG) | ~3.64 | Multiplet | 16H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will complement the ¹H NMR data, showing characteristic signals for the carbons in the different regions of the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| C H₃-(CH₂)₇- | ~14.1 |

| -(C H₂)₇-CH₂-S- | ~22.7 - 31.9 |

| -C H₂-CH₂-S- | ~28.5 |

| -C H₂-S- | ~24.7 |

| -O-C H₂-C H₂-O- (PEG) | ~70.5 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

Process the data with appropriate phasing and baseline correction. Integrate the signals and determine their multiplicities.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

Expected Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 353.24 |

| [M+Na]⁺ | 375.22 |

M represents the this compound molecule (C₁₇H₃₆O₄S)

Experimental Protocol for Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation : Use an ESI mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument.

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular ion peaks (e.g., m/z 100-1000).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to achieve good signal intensity and minimize fragmentation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| S-H stretch | 2550-2600 | Weak |

| C-H stretch (alkyl) | 2850-2960 | Strong |

| C-O stretch (ether) | 1080-1150 | Strong |

| C-S stretch | 600-700 | Weak |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If this compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

ATR : A small drop of the sample can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method for liquid samples.

-

-

Instrumentation : Use a standard FTIR spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty salt plates or the clean ATR crystal.

-

Place the sample and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

-

Acquire the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Simple alkyl thiols do not have strong chromophores and are expected to have weak absorbance in the UV region. This technique is primarily useful for confirming the absence of UV-active impurities.

Expected UV-Vis Data

Alkyl thiols typically exhibit a weak absorption band around 200-220 nm due to the n → σ* transition of the C-S bond. The absence of significant absorbance at higher wavelengths (e.g., >250 nm) can be an indicator of sample purity.

| Transition | λ_max (nm) | Molar Absorptivity (ε) |

| n → σ* (C-S) | ~200-220 | Low |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

The concentration should be chosen such that the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

-

Record the baseline with the blank cuvette in the sample and reference beams.

-

Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 190-400 nm).

-

Logical Relationship of Spectroscopic Data

The data from each spectroscopic technique should be correlated to build a confident structural assignment of this compound.

By systematically applying these spectroscopic methods and carefully interpreting the resulting data, researchers and drug development professionals can ensure the structural integrity and purity of this compound, a critical step in the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for Thiol-C9-PEG4 Self-Assembled Monolayers on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Thiol-C9-PEG4 for creating self-assembled monolayers (SAMs) on gold surfaces. This technology is pivotal for the development of biosensors, targeted drug delivery systems, and advanced cell culture platforms. The following sections detail the properties of these SAMs, provide quantitative data for surface characteristics, and offer detailed protocols for their formation, characterization, and functionalization.

Introduction to this compound SAMs

This compound is a molecule designed for creating well-defined and bio-inert surfaces. It comprises three key components:

-

Thiol Group (-SH): This sulfur-containing functional group exhibits a strong affinity for gold, forming a stable gold-thiolate bond that anchors the molecule to the surface.

-

C9 Alkyl Chain (-C9H18-): This nine-carbon chain contributes to the formation of a densely packed and ordered monolayer through van der Waals interactions between adjacent molecules.

-

Tetra(ethylene glycol) (PEG4) Unit (-(OCH2CH2)4-OH): The PEGylated portion of the molecule extends outwards from the surface. The hydrophilic and flexible nature of the PEG chains creates a hydrated layer that effectively resists the non-specific adsorption of proteins and cells.

The primary application of this compound SAMs is to serve as a robust platform for the subsequent attachment of bioactive molecules, such as antibodies, peptides, or nucleic acids, for specific biological interactions.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound and similar PEGylated thiol SAMs on gold surfaces. These values are representative and can vary based on the specific experimental conditions.

| Parameter | Typical Value Range | Characterization Technique(s) |

| SAM Thickness | 3 - 5 nm | Ellipsometry, AFM |

| Water Contact Angle | 30° - 50° | Contact Angle Goniometry |

| Surface Coverage Density | 4 - 6 molecules/nm² | XPS, ICP-MS |

Table 1: Physical and Chemical Properties of this compound SAMs on Gold.

| Protein | Adsorption on Bare Gold | Adsorption on this compound SAM |

| Bovine Serum Albumin (BSA) | High | < 5 ng/cm² |

| Fibrinogen | High | < 5 ng/cm² |

| Lysozyme | High | < 5 ng/cm² |

Table 2: Protein Adsorption Resistance of this compound SAMs.

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold

This protocol details the steps for creating a high-quality this compound SAM on a gold-coated substrate.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

This compound

-

Anhydrous ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glass vials with caps

-

Tweezers

Procedure:

-

Gold Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with DI water.

-

Rinse with ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve the appropriate mass of this compound in 10 mL of ethanol.

-

Sonicate the solution for 5 minutes to ensure complete dissolution.

-

-

Self-Assembly:

-

Place the clean, dry gold substrate in a glass vial.

-

Submerge the substrate in the this compound solution.

-

Seal the vial to minimize solvent evaporation and contamination.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution using tweezers.

-

Rinse the substrate thoroughly with copious amounts of ethanol to remove any non-covalently bound molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

Store the modified substrate in a clean, dry environment.

-

Protocol 2: Characterization of this compound SAMs

This protocol outlines the key techniques for verifying the quality and properties of the formed SAM.

1. Contact Angle Goniometry:

-

Purpose: To assess the hydrophilicity of the surface. A successful PEGylated SAM will be significantly more hydrophilic than a bare gold surface.

-

Procedure:

-

Place a small droplet (1-5 µL) of DI water on the SAM-coated surface.

-

Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

-

Take measurements at multiple points on the surface to ensure uniformity.

-

2. Ellipsometry:

-

Purpose: To measure the thickness of the SAM.

-

Procedure:

-

Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation.

-

After SAM formation, measure the ellipsometric parameters of the coated substrate.

-

Model the system as a layered structure (e.g., silicon/gold/SAM) and fit the data to determine the thickness of the SAM layer. A refractive index of ~1.45 is typically assumed for the organic layer.

-

3. X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition and chemical states of the surface, confirming the presence of the thiol SAM.

-

Procedure:

-

Acquire a survey spectrum to identify the elements present on the surface (Au, S, C, O).

-

Acquire high-resolution spectra of the S 2p, C 1s, and O 1s regions.

-

The S 2p spectrum should show a peak around 162 eV, characteristic of a gold-thiolate bond. The C 1s and O 1s spectra will confirm the presence of the alkyl chain and PEG units, respectively.

-

4. Atomic Force Microscopy (AFM):

-

Purpose: To visualize the surface topography and homogeneity of the SAM.

-

Procedure:

-

Operate the AFM in tapping mode to minimize damage to the soft organic layer.

-

Scan a representative area of the SAM-coated surface.

-

A high-quality SAM should exhibit a smooth, uniform surface with low root-mean-square (RMS) roughness.

-

5. Electrochemical Impedance Spectroscopy (EIS):

-

Purpose: To evaluate the insulating properties and integrity of the SAM.

-

Procedure:

-

Use the SAM-coated gold as the working electrode in a three-electrode electrochemical cell with a suitable redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) in the electrolyte.

-

Apply a small AC potential over a range of frequencies and measure the impedance.

-

A well-formed, defect-free SAM will exhibit a large charge-transfer resistance (Rct) compared to a bare gold electrode, indicating that the monolayer is effectively blocking the access of the redox probe to the gold surface.

-

Visualizations

Experimental Workflow for Biosensor Fabrication

Caption: Workflow for fabricating a biosensor using this compound SAMs.

Logical Relationship of SAM Components

Caption: Functional components of this compound and their roles in SAM formation.

Signaling Pathway Modulation via Functionalized SAMs

Caption: Modulation of cell signaling via ligand-functionalized SAMs.

Application Notes and Protocols for Thiol-C9-PEG4 as a Hydrogel Crosslinker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Thiol-C9-PEG4 as a crosslinker in the formation of hydrogels for various research and drug development applications. The protocols detailed below are based on established thiol-based crosslinking chemistries and can be adapted for specific experimental needs.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring a terminal thiol (-SH) group, a nine-carbon (C9) spacer, and a tetra-ethylene glycol (PEG4) chain. The thiol group's high reactivity allows for efficient crosslinking with various polymers through mechanisms like Michael addition or thiol-ene reactions, forming stable hydrogel networks.[1][2][3] The PEG4 moiety enhances hydrophilicity and biocompatibility, while the C9 spacer provides flexibility and can influence the physical properties of the resulting hydrogel. Hydrogels crosslinked with thiol-containing molecules are valuable for applications in tissue engineering, regenerative medicine, and controlled drug delivery due to their tunable properties and compatibility with biological systems.[1][2][3][4]

Crosslinking Chemistries

This compound can be used to form hydrogels via several "click" chemistry reactions, which are highly efficient and occur under mild, biocompatible conditions.[1][2] The two primary methods detailed here are Michael addition and photo-initiated thiol-ene reactions.

Michael Addition (Thiol-Acrylate Reaction)

This reaction involves the conjugate addition of the thiol group of this compound to an electron-deficient double bond, such as an acrylate or vinyl sulfone group, on a polymer backbone (e.g., PEG-diacrylate, PEGDA).[5][6] This process is typically base-catalyzed and proceeds readily at physiological pH.[3]

Thiol-Ene Photopolymerization

In this method, a radical-mediated reaction occurs between the thiol group of this compound and a polymer functionalized with 'ene' groups, such as norbornene (e.g., PEG-norbornene).[7][8] The reaction is initiated by a photoinitiator upon exposure to UV or visible light, allowing for precise spatial and temporal control over hydrogel formation.[7][9]

Experimental Protocols

The following are generalized protocols for forming hydrogels using this compound. Researchers should optimize the concentrations and ratios of components to achieve the desired hydrogel properties.

Protocol 1: Hydrogel Formation via Michael Addition

This protocol describes the formation of a hydrogel by reacting this compound with a multi-arm PEG-acrylate.

Materials:

-

Multi-arm PEG-acrylate (e.g., 4-arm PEG-Acrylate)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triethanolamine (TEOA) solution (optional, as a catalyst)

-

Sterile, nuclease-free water

Procedure:

-

Prepare Precursor Solutions:

-

Dissolve the multi-arm PEG-acrylate in PBS to the desired concentration (e.g., 10% w/v).

-

Dissolve this compound in PBS to achieve the desired stoichiometric ratio of thiol to acrylate groups (e.g., 1:1).

-

-

Initiate Crosslinking:

-

In a sterile tube, combine the PEG-acrylate solution and the this compound solution.

-

Mix thoroughly by gentle pipetting or vortexing.

-

If using a catalyst, add a small amount of TEOA solution to accelerate gelation.

-

-

Gel Casting:

-

Quickly transfer the mixed solution into a mold of the desired shape and size (e.g., a petri dish, a custom-made PDMS mold).

-

-

Gelation:

-

Allow the solution to incubate at room temperature or 37°C until gelation is complete. Gelation time will vary depending on the concentrations and pH.

-

-

Hydration and Equilibration:

-

Once the hydrogel is formed, gently swell it in PBS or cell culture medium to remove any unreacted components and to reach equilibrium swelling.

-

Protocol 2: Hydrogel Formation via Thiol-Ene Photopolymerization

This protocol details the formation of a hydrogel by the photo-initiated reaction between this compound and a multi-arm PEG-norbornene.

Materials:

-

Multi-arm PEG-norbornene (e.g., 4-arm PEG-Norbornene)

-

This compound

-

Photoinitiator (e.g., LAP, Irgacure 2959)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV or visible light source (365-405 nm)

Procedure:

-

Prepare Precursor Solution:

-

In a light-protected tube, dissolve the multi-arm PEG-norbornene and this compound in PBS at the desired concentrations and stoichiometric ratio (e.g., 1:1 thiol to ene).

-

Add the photoinitiator to the precursor solution at a suitable concentration (e.g., 0.05% w/v).

-

-

Initiate Crosslinking:

-

Mix the solution thoroughly.

-

-

Gel Casting:

-

Pipette the precursor solution into a mold.

-

-

Photopolymerization:

-

Hydration and Equilibration:

-

After polymerization, swell the hydrogel in PBS or cell culture medium.

-

Characterization of Hydrogels

The physical and mechanical properties of the resulting hydrogels are critical for their intended application and can be tuned by altering the formulation.

Quantitative Data on PEG-Thiol Hydrogels

The following table summarizes representative data from the literature for PEG-based hydrogels formed through thiol-ene crosslinking. Note that these values are examples, and the specific properties of a this compound hydrogel will depend on the precise formulation and crosslinking conditions.

| Hydrogel Composition | Crosslinking Chemistry | Compressive Modulus (kPa) | Swelling Ratio (Q) | Reference |

| 10 wt% 8-arm PEG-norbornene + PEG-dithiol (0.5:1 thiol:ene) | Thiol-ene photopolymerization | ~10-20 | ~20-25 | [10][11] |

| 20 wt% 8-arm PEG-norbornene + PEG-dithiol (0.5:1 thiol:ene) | Thiol-ene photopolymerization | ~80-100 | ~10-15 | [10][11] |

| 10 wt% 4-arm PEG-norbornene + DTT (1:1 thiol:ene) | Thiol-ene photopolymerization | ~1 | ~28.5 | [8] |

| 10 wt% PEGDA + DTT/CGGYC peptide | Thiol-acrylate | Varies with NVP concentration | Not specified | [9] |

Note: The swelling ratio (Q) is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel. A lower swelling ratio generally corresponds to a higher crosslinking density and a stiffer hydrogel.[10][12]

Visualizations

Experimental Workflow for Hydrogel Formation

Caption: Experimental workflows for hydrogel formation using this compound.

Conceptual Diagram of a Crosslinked Hydrogel Network

Caption: Conceptual representation of a hydrogel network.

Applications in Drug Development

Hydrogels formed with this compound are well-suited for various drug development applications:

-

Controlled Drug Release: The porous structure of the hydrogel allows for the encapsulation and sustained release of therapeutic agents.[4] The release rate can be tuned by modifying the crosslinking density.

-

3D Cell Culture: The biocompatible nature of PEG-based hydrogels provides a scaffold for three-dimensional cell culture, mimicking the native extracellular matrix.[7] This is valuable for studying cell behavior and for in vitro drug screening.

-

Tissue Engineering: These hydrogels can be used as scaffolds to support tissue regeneration and repair.[2] They can be functionalized with bioactive molecules to promote cell adhesion and growth.

Safety and Handling

-

This compound and its precursors should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

When using photopolymerization, ensure proper shielding from the UV or high-intensity visible light source.

-

Store all reagents according to the manufacturer's instructions, typically in a cool, dark, and dry place.

By following these guidelines and protocols, researchers can effectively utilize this compound to create customized hydrogels for a wide range of scientific and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiolated polymeric hydrogels for biomedical application: Cross-linking mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cris.iucc.ac.il [cris.iucc.ac.il]

- 6. researchgate.net [researchgate.net]

- 7. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Designing visible light cured thiol-acrylate hydrogels for studying the HIPPO pathway activation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced mechanical properties of photo-clickable thiol-ene PEG hydrogels through repeated photopolymerization of in-swollen macromer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thiol-C9-PEG4 in Peptide Modification and Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction